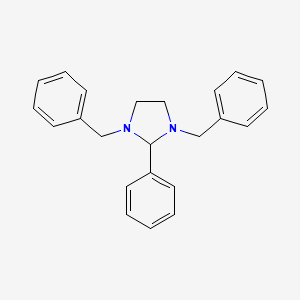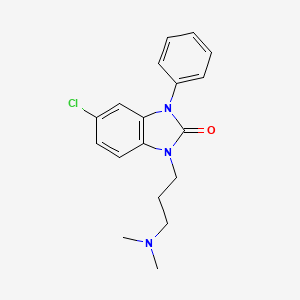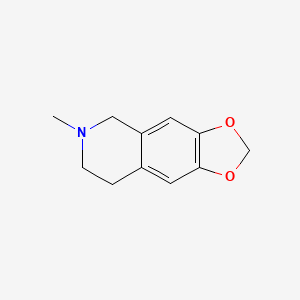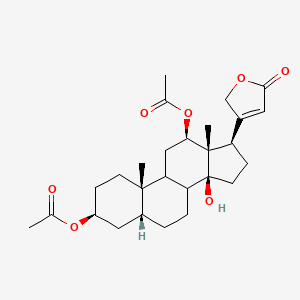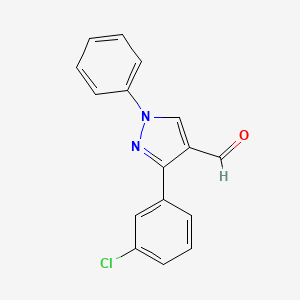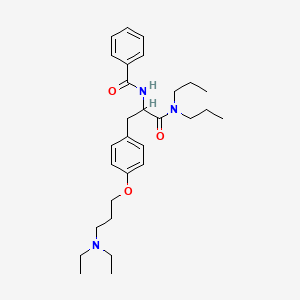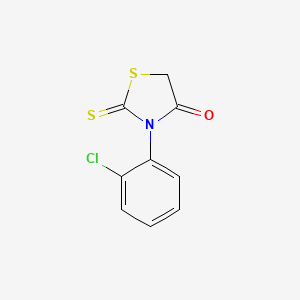
Octadecylmethylsulfide
Übersicht
Beschreibung
Octadecylmethylsulfide (ODMS) is a chemical compound that belongs to the group of sulfides. It is also known as 1-octadecanethiol, and it has a molecular formula of C18H38S. ODMS is widely used in scientific research for its unique properties, such as its ability to form self-assembled monolayers on various surfaces.
Wirkmechanismus
The mechanism of action of ODMS is not well understood, but it is believed to interact with the surface of various materials through its sulfur group. ODMS can form strong covalent bonds with metal surfaces, and it can also interact with other materials through weak van der Waals forces.
Biochemical and Physiological Effects
ODMS does not have any known biochemical or physiological effects on living organisms. It is considered to be a relatively inert compound and is not known to interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of ODMS is its ability to form self-assembled monolayers on various surfaces. This property makes it a valuable tool for modifying surface properties and developing new materials. ODMS is also relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, there are also some limitations to the use of ODMS in lab experiments. One of the main limitations is its toxicity. ODMS is considered to be a hazardous material and should be handled with care. It is also sensitive to air and moisture, which can affect its properties and stability.
Zukünftige Richtungen
There are several future directions for the use of ODMS in scientific research. One potential application is in the development of new materials for biomedical applications. ODMS can be used to modify the surface properties of materials to make them more biocompatible and reduce the risk of rejection by the body. Another potential application is in the development of new sensors and devices for environmental monitoring and detection of hazardous materials.
Conclusion
In conclusion, ODMS is a valuable tool in scientific research for its ability to form self-assembled monolayers on various surfaces. Its unique properties make it useful for modifying surface properties and developing new materials. While there are some limitations to its use, ODMS has several potential applications in the future, particularly in the field of biomedical research and environmental monitoring.
Wissenschaftliche Forschungsanwendungen
ODMS has a wide range of applications in scientific research. One of its primary uses is in the field of surface chemistry, where it is used to form self-assembled monolayers on various surfaces. These monolayers can be used to modify surface properties, such as wettability, adhesion, and biocompatibility. ODMS is also used in the development of biosensors, where it is used to immobilize biomolecules on the sensor surface.
Eigenschaften
IUPAC Name |
1-methylsulfanyloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNORDZYQJMGMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336793 | |
| Record name | methyloctadecylsulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylmethylsulfide | |
CAS RN |
40289-98-3 | |
| Record name | methyloctadecylsulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


